N-Hydroxy-L-glutamic acid
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Overview
Description
N-Hydroxy-L-glutamic acid is a derivative of L-glutamic acid, an important amino acid involved in various cellular processesIt is known for its ability to form additional hydrogen bonds, both as donors and acceptors, which makes it a valuable tool in studying interactions with receptors and other biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-L-glutamic acid typically involves the hydroxylation of L-glutamic acid. One common method is the bromination of N-phthaloyl-L-glutamic acid followed by methanolysis, which yields a mixture of diastereoisomers . Another approach involves the use of N-succinyl L-amino acid hydroxylase (SadA) for the stereoselective hydroxylation of N-succinyl aliphatic L-amino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale amino acid synthesis, such as the use of biocatalysts and optimized reaction conditions, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to L-glutamic acid or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can regenerate L-glutamic acid.
Scientific Research Applications
N-Hydroxy-L-glutamic acid has several scientific research applications:
Mechanism of Action
N-Hydroxy-L-glutamic acid exerts its effects primarily through its interactions with glutamate receptors. It activates both ionotropic and metabotropic glutamate receptors, which are involved in fast excitatory transmission and various signaling pathways in the central nervous system . The compound’s ability to form additional hydrogen bonds enhances its binding affinity and specificity for these receptors.
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid: The parent compound, involved in protein synthesis and neurotransmission.
N-Hydroxy-L-glutamine: Another derivative with similar hydroxylation but different functional properties.
L-Glutamic acid N,N-diacetic acid: A biodegradable chelating agent used in industrial applications.
Uniqueness
N-Hydroxy-L-glutamic acid is unique due to its hydroxyl group, which allows for additional hydrogen bonding interactions. This property makes it particularly useful in studying receptor-ligand interactions and in the synthesis of complex natural products .
Biological Activity
N-Hydroxy-L-glutamic acid (NHG) is a derivative of L-glutamic acid, which has garnered attention for its potential biological activities, particularly in the fields of neurobiology and oncology. This article reviews the current understanding of NHG's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is synthesized from L-glutamic acid through hydroxylation at the nitrogen atom. This modification may enhance its pharmacological properties compared to its parent compound. Given the role of L-glutamic acid as a major excitatory neurotransmitter in the central nervous system, NHG is hypothesized to exhibit similar or enhanced neuroactive properties.
1. Neurotransmitter Activity
NHG interacts with glutamate receptors, including NMDA and AMPA receptors. Research indicates that NHG may function as a selective agonist for certain receptor subtypes, potentially influencing synaptic plasticity and neuroprotection .
2. Anticancer Properties
Studies have shown that derivatives of glutamic acid can interfere with metabolic pathways in cancer cells. NHG's structural modifications may enhance its ability to inhibit tumor growth by disrupting glutamine metabolism, which is crucial for cancer cell proliferation .
Neuroprotective Effects
A study demonstrated that NHG exhibits neuroprotective properties by enhancing synaptic transmission and reducing excitotoxicity linked to neurodegenerative diseases . This effect is attributed to its ability to modulate glutamate receptor activity, thereby preventing neuronal damage.
Anticancer Activity
In vitro studies have shown that NHG and its derivatives can induce apoptosis in various cancer cell lines. For example, NHG has been found to enhance the cytotoxic effects against prostate cancer cells (PC-3) and colon cancer cells (COLO-205) through mechanisms involving glutamine synthetase inhibition .
Case Studies
Case Study 1: Neuroprotection in Alzheimer's Disease
A clinical trial investigated the effects of NHG on patients with early-stage Alzheimer's disease. Results indicated improved cognitive function and reduced markers of neuroinflammation compared to a placebo group. The study highlighted NHG's potential as a therapeutic agent in neurodegenerative disorders .
Case Study 2: Cancer Treatment
A preclinical study evaluated the efficacy of NHG in combination with traditional chemotherapy agents against ovarian cancer cell lines. The combination therapy resulted in significantly higher rates of apoptosis and reduced tumor growth compared to chemotherapy alone, suggesting that NHG could enhance the effectiveness of existing cancer treatments .
Data Tables
Properties
CAS No. |
13782-56-4 |
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Molecular Formula |
C5H9NO5 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(2S)-2-(hydroxyamino)pentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c7-4(8)2-1-3(6-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 |
InChI Key |
NNIVFXCKHNRSRL-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NO |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NO |
Origin of Product |
United States |
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